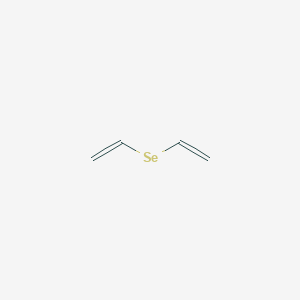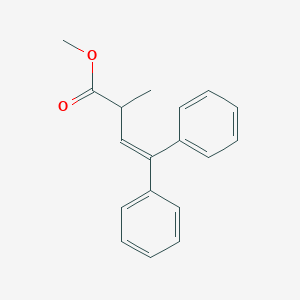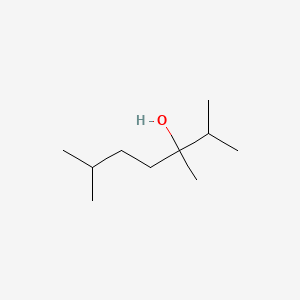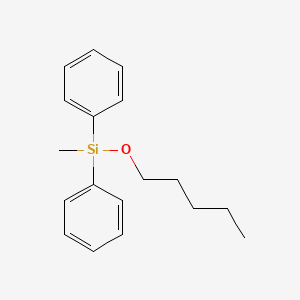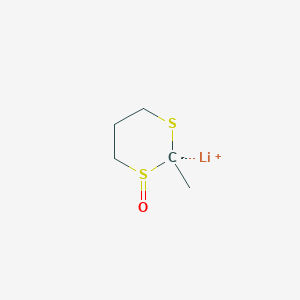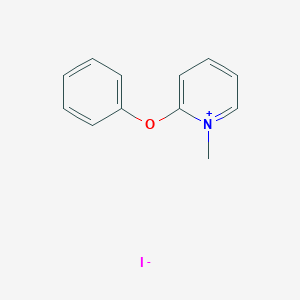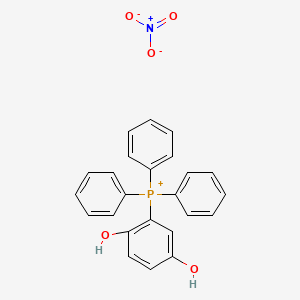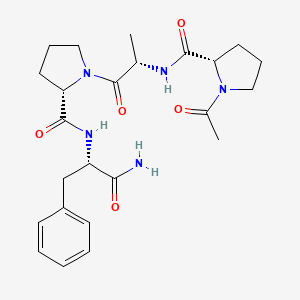
2-(Dimethoxymethyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxymethyl)-6-methoxyphenol is an organic compound with the molecular formula C10H14O4 It is a derivative of phenol, where the hydrogen atoms in the phenolic ring are substituted with methoxy and dimethoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route is the reaction of salicylaldehyde with dimethyl acetal (methanol acetal) under specific conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for 2-(Dimethoxymethyl)-6-methoxyphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethoxymethyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted phenolic compounds. The specific products depend on the reagents and conditions used in the reactions.
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxymethyl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 2-(Dimethoxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress pathways, by acting as an antioxidant or modulating the activity of specific enzymes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Dimethoxymethyl)-6-methoxyphenol include other methoxy-substituted phenols and dimethoxymethyl derivatives. Examples include:
- 2,6-Dimethoxyphenol
- 2-Dimethoxymethylphenol
- 3,4-Dimethoxyphenol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications in research and industry, where its unique properties can be leveraged for desired outcomes .
Eigenschaften
CAS-Nummer |
60582-30-1 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(dimethoxymethyl)-6-methoxyphenol |
InChI |
InChI=1S/C10H14O4/c1-12-8-6-4-5-7(9(8)11)10(13-2)14-3/h4-6,10-11H,1-3H3 |
InChI-Schlüssel |
WWUITDPXGMLLLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

